2-(1H-benzimidazol-2-yl)quinoline
Overview
Description
“2-(1H-benzimidazol-2-yl)quinoline” is a compound that has been studied in the context of its coordination compounds with cobalt and manganese . It has been used as a ligand in these compounds, which have potential applications in various fields such as antitumor, antiviral, antifungal, antibacterial, and antioxidant drugs .
Synthesis Analysis
The synthesis of “2-(1H-benzimidazol-2-yl)quinoline” and its coordination compounds with cobalt and manganese has been described . The ligand crystallizes in a non-centrosymmetric monoclinic crystal system .Molecular Structure Analysis
The molecular formula of “2-(1H-benzimidazol-2-yl)quinoline” is C16H11N3 . The ligand crystallizes in a non-centrosymmetric monoclinic crystal system . The metal (II) environment exhibits trigonal bipyramidal coordination .Chemical Reactions Analysis
The reaction of “2-(1H-benzimidazol-2-yl)quinoline” with cobalt and manganese ions has been studied . The complexes show the presence of N–H …Cl, C–H…Cl hydrogen bonds and strong intramolecular C–H…O interactions .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 505.3±42.0 °C at 760 mmHg, and a flash point of 239.6±20.8 °C . It has 3 H bond acceptors, 1 H bond donor, and 1 freely rotating bond .Scientific Research Applications
Crystal Structure and Synthesis
The benzimidazole compounds, including 2-(1H-benzimidazol-2-yl)quinoline, have been a focus of research due to their potential as biologically active compounds and antitumor drugs. Studies have revealed the synthesis of these compounds and their crystal structures using X-ray single crystal diffractometry. The molecular and crystal structures have been characterized by specific intermolecular hydrogen bonds, reflecting the compounds' planarity and structural stability (Hranjec, Pavlović, & Karminski-Zamola, 2009).
Catalytic Efficiency in Oxidation Reactions
Bidentate ligands derived from quinoline-2-carboxylic acid, including 2-(1H-benzimidazol-2-yl)quinoline, have been synthesized and used to create Ru(II) complexes. These complexes have been tested for their catalytic efficiency, particularly for the oxidation of benzyl alcohol to benzaldehyde. The research demonstrates the potential of these compounds in catalysis and industrial applications (Dayan, Tercan, & Özdemir, 2016).
Electronic Material and Semiconductor Properties
2-(1H-benzimidazol-2-yl)quinoline (BIQ) has been identified as an active electronic material. Its potential application as an active material in organic thin-film transistors is due to its behavior as a p-type semiconductor, highlighting its importance in the field of electronics and materials science (Chen, 2005).
Antimicrobial Evaluation
Various substituted benzimidazole-2yl derivatives, including structures related to 2-(1H-benzimidazol-2-yl)quinoline, have been synthesized and evaluated for their in vitro antimicrobial activity. This research is pivotal in understanding the antimicrobial potential of these compounds, contributing to the development of new antibacterial agents (Abdel-Motaal, Almohawes, & Tantawy, 2020).
Fluorescent Probes for DNA Detection
The synthesis of novel benzimidazo[1,2-a]quinolines, which include derivatives of 2-(1H-benzimidazol-2-yl)quinoline, has opened up possibilities in DNA detection. These compounds, characterized by their spectroscopic properties, have shown potential as DNA-specific fluorescent probes. This application is crucial for molecular biology and genetics research (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).
Future Directions
The future directions for “2-(1H-benzimidazol-2-yl)quinoline” could involve further exploration of its potential applications in various fields such as antitumor, antiviral, antifungal, antibacterial, and antioxidant drugs . Additionally, its coordination compounds with cobalt and manganese could be further studied for their diverse catalytic and magnetic properties .
properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3/c1-2-6-12-11(5-1)9-10-15(17-12)16-18-13-7-3-4-8-14(13)19-16/h1-10H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJAMRUTJCSRNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349429 | |
Record name | 2-(1H-Benzimidazol-2-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Benzo[d]imidazol-2-yl)quinoline | |
CAS RN |
14044-48-5 | |
Record name | 2-(1H-Benzimidazol-2-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.